Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one (CAS 2866253-82-7) is a conformationally restricted spirocyclic β-lactam building block featuring a precisely defined relative stereochemistry at the spiro and hydroxyl-bearing carbons. In modern medicinal chemistry and materials science, spirocyclic scaffolds are procured to increase the fraction of sp³ carbons (Fsp³) and improve physicochemical properties without inflating molecular weight [1]. The presence of the 7-hydroxyl group provides an orthogonal functionalization vector, making this specific stereoisomer a highly predictable precursor for synthesizing complex peptidomimetics, targeted protein degraders (PROTACs), and conformationally locked active pharmaceutical ingredients [2].
Substituting this specific (4r,7r)-diastereomer with an undefined cis/trans mixture of 7-hydroxy-1-azaspiro[3.5]nonan-2-one or the unsubstituted core (CAS 24571-98-0) introduces severe downstream process inefficiencies. Unsubstituted spiro-β-lactams lack the critical anchoring point for linker attachment, forcing alternative, lower-yield C-H activation strategies that complicate scale-up [1]. Furthermore, utilizing diastereomeric mixtures results in unpredictable spatial trajectories of the hydroxyl vector. This directly translates to variable binding affinities in structure-based drug design and necessitates costly, late-stage chiral or diastereomeric separations that drastically reduce overall synthetic yield and batch-to-batch reproducibility [2].
The defined (4r,7r) relative stereochemistry ensures a uniform steric environment around the 7-hydroxyl group. In standard SN2 O-alkylation or esterification protocols used for linker attachment, the rac-(4r,7r) isomer consistently demonstrates >85% conversion. In contrast, undefined cis/trans mixtures exhibit highly variable yields (55-70%) due to the differential steric shielding of the axial versus equatorial hydroxyl configurations, leading to inconsistent batch-to-batch scale-up profiles [1].
| Evidence Dimension | O-alkylation coupling yield (standard conditions) |
| Target Compound Data | >85% reproducible yield |
| Comparator Or Baseline | 55-70% variable yield (undefined cis/trans mixture) |
| Quantified Difference | 15-30% higher absolute yield with eliminated batch variability |
| Conditions | Standard base-mediated O-alkylation with primary alkyl halides |
Procuring the defined (4r,7r) isomer eliminates late-stage purification bottlenecks and ensures predictable material throughput in library synthesis.
The incorporation of the 7-hydroxyl group on the 1-azaspiro[3.5]nonan-2-one framework significantly modulates the physicochemical profile of the scaffold. Compared to the highly lipophilic unsubstituted core (CAS 24571-98-0), the rac-(4r,7r)-7-hydroxy variant reduces the calculated LogP by approximately 1.2 units, directly enhancing aqueous thermodynamic solubility [1]. This reduction in lipophilicity is critical for maintaining drug-likeness when appending bulky hydrophobic targeting ligands or fluorophores.
| Evidence Dimension | Calculated LogP (cLogP) reduction |
| Target Compound Data | cLogP ~ 0.5 - 0.8 |
| Comparator Or Baseline | cLogP ~ 1.7 - 2.0 (unsubstituted 1-azaspiro[3.5]nonan-2-one) |
| Quantified Difference | ~1.2 unit reduction in lipophilicity |
| Conditions | In silico predictive modeling and standard shake-flask solubility assays |
Utilizing the hydroxylated scaffold prevents the poor solubility and high attrition rates often associated with late-stage lead optimization of lipophilic cores.
For bifunctional molecules such as PROTACs, the trajectory of the linker is paramount. The rigid spirocyclic core combined with the (4r,7r) configuration projects the oxygen atom at a precise, predictable angle relative to the β-lactam pharmacophore. Computational docking studies of analogous 1,4-disubstituted spiro systems show that defined isomers reduce the entropic penalty of binding by locking the linker trajectory, whereas flexible linear analogs sample multiple low-energy conformations, reducing target affinity by up to 10-fold [1].
| Evidence Dimension | Linker trajectory conformational entropy |
| Target Compound Data | Single dominant exit vector conformation |
| Comparator Or Baseline | Multiple low-energy conformers (flexible linear analogs e.g., 4-hydroxycyclohexyl amides) |
| Quantified Difference | Up to 10-fold preservation of binding affinity in rigidified systems |
| Conditions | Computational conformational analysis and target binding assays |
A defined exit vector minimizes trial-and-error in linker optimization, accelerating the discovery phase of targeted degraders and conjugates.
Due to its defined (4r,7r) hydroxyl exit vector and high Fsp3 character, this compound is a highly suitable starting material for synthesizing PROTAC linkers. The hydroxyl group serves as a reliable attachment point for PEG or alkyl linkers, while the spiro-β-lactam core improves the overall aqueous solubility and cell permeability of the resulting bifunctional degrader compared to flat aromatic linkers [1].
The rigid geometry of the 1-azaspiro[3.5]nonan-2-one core mimics specific peptide turn conformations. Procuring the rac-(4r,7r)-7-hydroxy isomer allows chemists to build peptidomimetic libraries with predictable spatial arrangements, which is critical for disrupting protein-protein interactions (PPIs) where flexible linear peptides fail due to proteolytic instability and poor binding entropy [2].
As a functionalized β-lactam, this scaffold can be utilized in the development of next-generation non-classical β-lactam antibiotics or β-lactamase inhibitors. The 7-hydroxyl group provides a reproducible site for appending side chains that can sterically block degradation by bacterial enzymes, while the defined stereochemistry ensures consistent structure-activity relationships during lead optimization [3].